molecular formula C6H3BrF3N B6306095 3-Bromo-2-(difluoromethyl)-6-fluoropyridine CAS No. 1803695-57-9

3-Bromo-2-(difluoromethyl)-6-fluoropyridine

Cat. No.: B6306095
CAS No.: 1803695-57-9
M. Wt: 225.99 g/mol
InChI Key: ADYYCPCGPMRWTK-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-6-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(difluoromethyl)-6-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-6-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethyl, and fluorine substituents can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)pyridine

Uniqueness

3-Bromo-2-(difluoromethyl)-6-fluoropyridine is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYYCPCGPMRWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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